tert-butyl 4-(chlorosulfinyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(chlorosulfinyl)piperidine-1-carboxylate: is an organosulfur compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a chlorosulfinyl functional group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(chlorosulfinyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Piperidine derivative
Reagent: Chlorosulfonyl isocyanate
Solvent: Anhydrous conditions (e.g., THF)
Temperature: Low temperatures (e.g., -78°C)
Reaction Time: Several hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(chlorosulfinyl)piperidine-1-carboxylate can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorosulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols, thiols
Major Products Formed:
Oxidation: Sulfonyl derivatives
Reduction: Piperidine derivatives with different functional groups
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry: tert-Butyl 4-(chlorosulfinyl)piperidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and pharmaceuticals due to its reactivity and functional group compatibility.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(chlorosulfinyl)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The chlorosulfinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- tert-Butyl 4-(methylsulfonyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylsulfonyl)piperidine-1-carboxylate
- tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(chlorosulfinyl)piperidine-1-carboxylate is unique due to the presence of the chlorosulfinyl group, which imparts distinct reactivity and chemical properties. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-chlorosulfinylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3S/c1-10(2,3)15-9(13)12-6-4-8(5-7-12)16(11)14/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMYDFOPTKGGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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